Molecular weight and formula of 2-(Difluoromethyl)-6-methylnicotinic acid
Topic: Molecular weight and formula of 2-(Difluoromethyl)-6-methylnicotinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Strategic Scaffolding for Next-Gen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular weight and formula of 2-(Difluoromethyl)-6-methylnicotinic acid
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Strategic Scaffolding for Next-Generation Agrochemicals and Pharmaceuticals
Executive Summary: The Fluorine Advantage
In the landscape of modern medicinal and agrochemical chemistry, 2-(Difluoromethyl)-6-methylnicotinic acid (CAS: 1708178-67-9) represents a critical building block. Unlike its trifluoromethyl (
) counterparts, the difluoromethyl () group acts as a unique lipophilic hydrogen bond donor. This "lipophilic bioisostere" of the hydroxyl group modulates metabolic stability without imposing the steric bulk or excessive electron-withdrawal of a perfluorinated alkyl group.
This guide provides a comprehensive technical breakdown of this molecule, detailing its physicochemical profile, a robust synthetic architecture for laboratory and scale-up production, and the analytical frameworks required for validation.
Physicochemical Specifications
The following data establishes the baseline identity and properties of the compound. Researchers should use these values for stoichiometric calculations and analytical method development.
The synthesis of 2,6-disubstituted nicotinic acids often challenges chemists due to the difficulty of regioselective functionalization. A de novo ring construction strategy is superior to functionalizing an existing pyridine ring.
The most robust protocol involves a Hantzsch-type cyclocondensation modified for fluorinated substrates. This pathway ensures correct regiochemistry of the
Detection: UV at 260 nm (Nicotinic acid chromophore).
Applications in Drug Discovery
The 2-(difluoromethyl) motif is increasingly prevalent in "succinate dehydrogenase inhibitor" (SDHI) fungicides and next-generation NSAIDs.
Lipophilicity Modulation: The
group increases LogP by ~0.6 units compared to a methyl group, improving membrane permeability.
H-Bond Donor: Unlike
, the proton is acidic enough to act as a weak hydrogen bond donor, potentially interacting with receptor pockets (e.g., carbonyl backbone interactions in enzymes).
Metabolic Blocking: Substitution at the 2-position blocks oxidative metabolism (N-oxidation or ring hydroxylation), extending the half-life of the drug candidate.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134693358, 2-(Difluoromethyl)-6-methylnicotinic acid. Retrieved from [Link]
ChemSrc. (2025). 2-Difluoromethyl-6-methyl-nicotinic acid: Physicochemical Properties and CAS Registry. Retrieved from [Link]
Schlosser, M., et al. (2008). "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837. (Cited for synthetic methodology analogy). Retrieved from [Link]
Comparative Technical Guide: 2-Difluoromethyl vs. 6-Methyl Nicotinic Acid Derivatives
Executive Summary In the rational design of pyridine-3-carboxylic acid (nicotinic acid) scaffolds, the choice between a 2-difluoromethyl ( ) and a 6-methyl ( ) substituent is a high-impact decision that alters the molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the rational design of pyridine-3-carboxylic acid (nicotinic acid) scaffolds, the choice between a 2-difluoromethyl (
) and a 6-methyl () substituent is a high-impact decision that alters the molecule's electronic landscape, conformational preference, and metabolic fate.
While the 6-methyl group is a classic tool for steric bulk and mild lipophilicity modulation, the 2-difluoromethyl motif has emerged as a "privileged structure" in modern medicinal chemistry. It acts as a lipophilic hydrogen bond donor , a modulator of pyridine basicity, and a conformational lock via intramolecular interactions. This guide provides a technical dissection of these two motifs to support lead optimization strategies.
Electronic and Physicochemical Profiling
The fundamental difference lies in the electronic perturbation of the pyridine ring and the physicochemical properties of the substituents.
Electronic Modulation (Hammett &
)
6-Methyl (EDG): The methyl group at the 6-position (para to the carboxylic acid, ortho to nitrogen) exerts a weak electron-donating inductive effect (+I). This slightly increases the electron density on the pyridine nitrogen, maintaining or slightly elevating its basicity (
of conjugate acid 5-6).
2-Difluoromethyl (EWG): The
group is strongly electron-withdrawing (-I). Positioned at C2 (adjacent to nitrogen), it drastically reduces the electron density on the pyridine nitrogen. This lowers the of the pyridine nitrogen significantly (often by 2–3 log units), reducing the likelihood of protonation at physiological pH.
Impact: Reduced basicity in the 2-
derivative decreases affinity for off-targets that require a cationic center (e.g., hERG channels), a common liability for pyridine-containing drugs.
The Lipophilic Hydrogen Bond Donor (The
Anomaly)
Unlike the methyl group, which is strictly hydrophobic, the difluoromethyl group is a lipophilic hydrogen bond donor . The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom significantly acidic (H-bond acidity
, comparable to thiophenol).
Intermolecular: Can interact with protein backbone carbonyls or water networks.
Intramolecular (The Ortho Effect): In 2-difluoromethyl nicotinic acid, the
proton can form a stable 5-membered intramolecular hydrogen bond with the carbonyl oxygen of the 3-carboxylic acid (or amide derivatives). This "locks" the conformation, reducing entropic penalty upon binding.
Comparative Data Summary
Feature
6-Methyl Nicotinic Acid
2-Difluoromethyl Nicotinic Acid
Electronic Effect
Weak Donor (+I)
Strong Withdrawing (-I)
Pyridine Basicity
Moderate ()
Low ()
H-Bonding
None (Hydrophobic)
H-Bond Donor (Lipophilic)
Conformation
Flexible (rotatable C3-COOH)
Rigidified (Intramolecular H-bond)
Lipophilicity ()
+0.5 (approx vs H)
+0.2 to +0.4 (more polar than )
Metabolic Risk
High (Benzylic Oxidation)
Low (Oxidative Defluorination is rare)
Metabolic Stability and Pharmacokinetics[1][2][3]
The metabolic fates of these two derivatives are distinct. Understanding these pathways is critical for improving half-life (
) and reducing clearance ().
6-Methyl: The "Soft Spot"
The benzylic C-H bonds of the 6-methyl group are electron-rich and sterically accessible. They are prime targets for Cytochrome P450 (CYP) mediated oxidation, leading to rapid conversion to the hydroxymethyl and subsequently the carboxylic acid metabolite. This often results in rapid clearance.
2-Difluoromethyl: The "Metabolic Shield"
The C-F bond is one of the strongest in organic chemistry (
116 kcal/mol). The group is generally resistant to CYP-mediated oxidation. While oxidative defluorination can occur, it is kinetically much slower than methyl oxidation. Furthermore, the electron-deficient nature of the pyridine ring (induced by ) deactivates the ring toward oxidative metabolism.
Metabolic Pathway Visualization
Synthetic Methodologies
Synthesizing the 6-methyl derivative is often trivial (condensation chemistry), but the 2-difluoromethyl scaffold requires precise radical functionalization or deoxofluorination.
Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic mixture ensures the radical species reacts at the interface.
Workup: Quench with saturated
(careful of evolution). Extract with DCM (). Wash organics with brine, dry over .
Purification: Flash chromatography (Hexane/EtOAc). The 2-isomer is typically the major product due to the protonated nitrogen directing effect, but 4-isomer separation may be required.
Protocol B: Deoxofluorination of Aldehydes
Best for gram-scale synthesis from 2-formyl precursors.
Reagents:
Substrate: Ethyl 2-formylnicotinate.
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Solvent: Anhydrous DCM.
Step-by-Step Protocol:
Setup: Under
atmosphere, dissolve Ethyl 2-formylnicotinate in anhydrous DCM.
Addition: Cool to -78°C. Add DAST (1.5 equiv) dropwise. Critical: DAST is shock-sensitive; maintain low temp.
Warming: Allow to warm to room temperature overnight.
Quench: Pour carefully into ice-cold saturated
.
Isolation: Standard extraction and purification.
Synthetic Workflow Diagram
Applications and Case Studies
Bioisosterism in Quorum Sensing Inhibitors
Research has demonstrated that 2-difluoromethylpyridine can act as a bioisostere for pyridine-N-oxide .[1] In quorum sensing inhibitors (targeting P. aeruginosa), replacing the metabolically unstable N-oxide with a 2-difluoromethyl group maintained biological activity while significantly improving metabolic stability and oral bioavailability [1].
Conformational Locking in Kinase Inhibitors
In the design of Type II kinase inhibitors, the "ortho-effect" of the 2-
group is utilized to force the nicotinamide moiety into a planar conformation via intramolecular H-bonding with the carbonyl. This pre-organization reduces the entropic cost of binding to the ATP pocket, a benefit not seen with the 6-methyl analog [2].
References
BenchChem Technical Support. (2025).[2] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Link
Zafrani, Y., et al. (2019).[3] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link
Gouverneur, V., et al. (2021).[3] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[3] Link
PubChem. (2023). 2-(Difluoromethyl)pyridine Compound Summary. National Library of Medicine. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: 2-(Difluoromethyl)-6-methylnicotinic acid
CAS: 1211585-77-5 (Generic analog ref)
Chemical Class: Ortho-substituted, electron-deficient heteroaromatic acid.[1]
The Synthetic Challenge
Coupling 2-(difluoromethyl)-6-methylnicotinic acid presents a dichotomy of electronic activation versus steric hindrance.[1]
Electronic Activation: The pyridine ring is electron-withdrawing, increasing the acidity of the carboxylic acid (
< 4.0).[1] This theoretically facilitates nucleophilic attack on the activated carbonyl.[1]
Steric Shielding (The Critical Barrier): The ortho-difluoromethyl group (
) is bulky.[1] While smaller than a trifluoromethyl group (), it possesses a Van der Waals radius significantly larger than a methyl group.[1] It creates a "steric wall" that impedes the approach of the amine nucleophile and the coupling reagent itself.[1]
Hydrogen Bonding: The proton on the
group can act as a weak hydrogen bond donor, potentially sequestering the carbonyl oxygen in an intramolecular bond, further reducing reactivity.[1]
Recommendation: Standard carbodiimide couplings (EDC/DCC) often fail or proceed sluggishly with this substrate, leading to high N-acylurea side products. Propylphosphonic Anhydride (T3P) is the primary recommended reagent due to its ability to drive sterically hindered reactions and its low epimerization risk, followed by HATU for general screening.[1]
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your specific amine partner.
Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity and steric demand.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Primary aliphatic amines, small scale (<100 mg), and initial screening.
Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The aza-nitrogen in the pyridine ring of the reagent provides anchimeric assistance (neighboring group participation), accelerating the coupling rate which is crucial for overcoming the ortho-CHF2 steric bulk.[1]
Best for: Weak nucleophiles (anilines), sterically hindered amines, and scale-up (>1g).
Why T3P? T3P acts as a kinetic coupling agent.[1] It does not form a stable active ester intermediate that can undergo side reactions.[1] Instead, it forms a mixed anhydride that reacts rapidly with the amine.[1] The byproducts are water-soluble, simplifying purification.[1]
Optimization: If conversion is <50% after 12h, heat to 50°C. The thermal stability of T3P allows heating, which helps overcome the activation energy barrier imposed by the
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (if product is not basic) or Citric Acid (10%) to remove pyridine, followed by
Method C: Acid Chloride Generation (The "Sledgehammer")
Best for: Extremely unreactive amines where Methods A & B fail.
Mechanism: Converts the acid to the highly electrophilic acid chloride.[1]
Safety Warning: The electron-deficient pyridine ring makes the acid chloride highly reactive.[1] Avoid aqueous workups of the intermediate.[1][3]
Due to the fluorine content, standard LCMS (UV 254nm) should be cross-validated with NMR.[1]
Analytical Method
Expected Observation
Purpose
LCMS (ESI+)
of Amide
Confirm mass formation. Watch for (Hydrolysis) or (N-acyl urea from carbodiimides).
1H NMR
Loss of broad COOH singlet (>11 ppm). Appearance of Amide NH (variable).
Confirmation of conversion.
19F NMR
Critical: The signal is a doublet (coupling to H) usually around -110 to -120 ppm.[1] Shift: Expect a slight chemical shift change (0.5 - 2.0 ppm) upon amide formation compared to the starting acid.[1]
Unambiguous confirmation of the intact fluorinated motif.[1]
Troubleshooting Guide
Problem
Root Cause
Solution
No Reaction (SM remains)
Steric hindrance of prevents active ester attack.
Switch to Method C (Acid Chloride) to reduce steric bulk of the leaving group (Cl vs OBt).
Guanidinium Formation
HATU reacts with amine faster than acid activates.[1]
Pre-activate acid with HATU for 30 mins before adding amine.[1] Or switch to T3P .
Low Solubility
Nicotinic acids are often zwitterionic and insoluble.[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[1] Organic Process Research & Development. (General T3P usage context).
Ulven, T. (2015).[5][6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][5][6][7][8] Organic & Biomolecular Chemistry.
Application Note: 2-(Difluoromethyl)-6-methylnicotinic Acid as a Bioisostere Scaffold
The following technical guide is designed for medicinal chemists and drug discovery scientists. It treats 2-(Difluoromethyl)-6-methylnicotinic acid (DFMMNA) not merely as a reagent, but as a strategic "fragment" for mult...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for medicinal chemists and drug discovery scientists. It treats 2-(Difluoromethyl)-6-methylnicotinic acid (DFMMNA) not merely as a reagent, but as a strategic "fragment" for multiparameter optimization (MPO) in lead generation.
Executive Summary: The "Lipophilic Donor" Paradigm
In modern medicinal chemistry, the 2-(difluoromethyl)-6-methylnicotinic acid scaffold represents a "privileged structure" designed to solve a specific paradox: maintaining hydrogen bond donor (HBD) potency while eliminating metabolic liabilities.
While the carboxylic acid moiety serves as the primary handle for amide coupling (creating the drug core), the flanking substituents drive the ADME profile:
2-(Difluoromethyl): Acts as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][2] Unlike the chemically inert trifluoromethyl (-CF3) group, the -CHF2 proton is sufficiently acidic to serve as a weak hydrogen bond donor, improving potency without the glucuronidation penalty of a phenol.
6-Methyl: Provides a steric block at the metabolically labile C6 position of the pyridine ring, significantly extending half-life (
The strategic value of DFMMNA lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) .
Comparative Bioisosterism Table
The following table contrasts the DFMMNA scaffold substituents against traditional moieties.
Feature
2-Methyl (Reference)
2-Hydroxyl (Phenol)
2-Difluoromethyl (-CHF2)
Impact on Drug Design
H-Bond Donor
No
Strong
Weak/Moderate
Retains key receptor interactions (e.g., hinge binding) without high desolvation penalty.
Lipophilicity (LogP)
0.0
-1.5 to -2.0
+0.1 to +0.4
Improves membrane permeability compared to polar -OH analogs.
Metabolic Stability
Low (Benzylic oxid.)
Low (Glucuronidation)
High
C-F bond strength prevents oxidative metabolism; no conjugation handle.
pKa Influence
Neutral
Acidic (~10)
Inductive EWG
Lowers the pKa of the pyridine nitrogen, reducing hERG liability.
Structural Logic Diagram
The following diagram illustrates the functional roles of each position on the scaffold.
Caption: Functional decomposition of the DFMMNA scaffold highlighting the structure-property relationships (SPR) for drug design.
Application Protocols
Protocol A: Amide Coupling (Lead Synthesis)
Objective: To couple DFMMNA with a complex amine (R-NH2) to generate a bioactive amide, minimizing racemization or decomposition of the CHF2 group.
Challenge: The electron-deficient pyridine ring can make the activated ester reactive but also prone to hydrolysis. The CHF2 group is generally stable, but strongly basic conditions should be avoided to prevent potential HF elimination.
Preparation: Dissolve 2-(difluoromethyl)-6-methylnicotinic acid (1.0 mmol) and the amine partner (1.1 mmol) in anhydrous EtOAc (5 mL) or DMF (if solubility is poor).
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 mmol) dropwise. Note: Maintaining low temperature initially prevents side reactions.
Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.
Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass = M_amine + 187 - 18).
Workup (Self-Validating Step):
Dilute with EtOAc.
Wash sequentially with water , sat. NaHCO3 , and brine .
Validation: The T3P byproducts are water-soluble. If the organic layer retains the coupling agent (phosphorus species), the wash was insufficient.
Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Protocol B: Microsomal Stability Assessment
Objective: To quantify the metabolic stability advantage of the 6-methyl-2-difluoromethyl scaffold compared to a standard nicotinamide.
Rationale: The 6-position of nicotinamides is a "soft spot" for aldehyde oxidase (AO) and Cytochrome P450 oxidation. This assay validates the blocking effect of the 6-methyl group.
Workflow Diagram:
Caption: Standard workflow for assessing the metabolic stability of DFMMNA-derived ligands.
Data Interpretation:
High Stability: >80% remaining at 60 min. (Indicates the 6-Me and 2-CHF2 are effectively blocking metabolism).
Low Stability: <50% remaining. (Suggests metabolism is occurring on the R-amine portion of the molecule, as the scaffold itself is robust).
Case Study: Bioisosteric Replacement Strategy
Scenario: A discovery team has a hit compound, Compound X (a 2-phenyl-nicotinamide), which shows good potency but poor oral bioavailability due to rapid metabolism and high lipophilicity (LogP > 5).
Optimization Strategy:
Replace Phenyl with CHF2: The team replaces the bulky, lipophilic 2-phenyl ring with a 2-difluoromethyl group.
Result: Molecular Weight drops (~40 Da), Ligand Efficiency (LE) increases. The H-bond donor capacity of CHF2 maintains interaction with a hinge region water molecule.
Add 6-Methyl: To prevent the pyridine ring from becoming a metabolic liability after removing the phenyl shield, a 6-methyl group is added.
Result: The compound resists oxidation by Aldehyde Oxidase (AO), a common clearance pathway for cytosolic pyridines.
Outcome: The resulting DFMMNA-derived analog exhibits a lower LogP (3.2 vs 5.1), improved solubility (>50 µM), and extended in vivo half-life.
References
Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Reagents for activating 2-(Difluoromethyl)-6-methylnicotinic acid carboxylic group
An In-Depth Guide to the Activation of 2-(Difluoromethyl)-6-methylnicotinic Acid for Amide Bond Formation Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Activation of 2-(Difluoromethyl)-6-methylnicotinic Acid for Amide Bond Formation
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection and application of reagents for activating the carboxylic acid group of 2-(Difluoromethyl)-6-methylnicotinic acid. The focus is on forming robust amide bonds, a critical transformation in medicinal chemistry.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling rational reagent selection and optimization for this specific, electronically-modified substrate.
The structure of 2-(Difluoromethyl)-6-methylnicotinic acid presents a unique challenge. The pyridine ring, inherently electron-deficient, is further deactivated by the potent electron-withdrawing effects of the difluoromethyl (-CHF₂) group. This electronic deficit reduces the nucleophilicity of the corresponding carboxylate anion, potentially rendering standard activation protocols sluggish or inefficient.[3][4] Therefore, a careful choice of activating agent is paramount for achieving high yields and purity.
This guide details three primary classes of activation methodologies: conversion to highly reactive acyl chlorides, activation via carbodiimide reagents, and the use of modern uronium/guanidinium salt coupling agents.
The Fundamental Principle: Why Carboxylic Acid Activation is Necessary
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions.[5] The primary obstacle is the acidic proton of the carboxylic acid, which readily reacts with the basic amine to form a highly unreactive ammonium-carboxylate salt.[5] Even if this acid-base reaction is bypassed, the hydroxyl group (-OH) of the carboxylic acid is a very poor leaving group.
Chemical activation addresses this by converting the hydroxyl group into a superior leaving group.[6][7] This process transforms the carboxyl carbon into a highly electrophilic center, primed for nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
Method 1: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)
One of the most robust methods for activating a carboxylic acid is its conversion to an acyl chloride. Acyl chlorides are highly electrophilic and react readily with amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][9][10]
Mechanism of Action
The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[11] The chloride ion, generated in situ, then acts as a nucleophile. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture.[9][11]
Caption: Simplified mechanism of acyl chloride formation using SOCl₂.
Protocol: Synthesis of 2-(Difluoromethyl)-6-methylnicotinoyl chloride
Thionyl chloride (SOCl₂) (2.0 - 5.0 eq, can be used as solvent)
Anhydrous Toluene or Dichloromethane (DCM) (optional solvent)
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Difluoromethyl)-6-methylnicotinic acid (1.0 eq).
Reagent Addition: Add thionyl chloride (SOCl₂) (e.g., 3.0 eq). If desired, an anhydrous solvent like toluene can be used. Add one drop of DMF.
Causality: DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent, accelerating the reaction for potentially deactivated acids.[11]
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 1-4 hours. The reaction should be performed in a well-ventilated fume hood with a gas trap containing NaOH solution to neutralize the evolved HCl and SO₂ gases.[9]
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing by LC-MS to check for the disappearance of the starting carboxylic acid.
Workup: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often a dark oil or solid.
Insight: The crude acyl chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.[11]
Subsequent Amidation:
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
Cool the solution to 0 °C in an ice bath.
Add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise.
Causality: The base is crucial to scavenge the HCl generated during the amidation, preventing the formation of an unreactive amine hydrochloride salt.[10]
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Perform a standard aqueous workup to isolate the final amide product.
Carbodiimides are widely used coupling reagents that facilitate amide bond formation under mild conditions.[6][12] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl) is particularly popular due to its water solubility, which allows for easy removal of the urea byproduct during aqueous workup.[13][14]
To enhance efficiency and minimize side reactions, especially racemization in chiral substrates, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is almost always included.[13][15]
The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6][13]
This unstable intermediate can be attacked directly by the amine. However, it is more efficiently intercepted by NHS to form a semi-stable NHS-ester. This ester is less susceptible to hydrolysis but highly reactive towards primary amines, leading to the final amide.[15][16]
Caption: EDC/NHS mediated amide bond formation mechanism.
Dissolution: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), NHS (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
Causality: Cooling helps to control the initial exothermic reaction and minimizes potential side reactions.
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Base Addition: If the amine is provided as a hydrochloride salt or if the reaction is sluggish, add DIPEA (2.5 eq) dropwise.
Insight: For an electron-deficient acid like the topic substrate, a base can be beneficial to ensure the carboxylate is present for the initial activation step.
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[14]
Workup:
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
Wash the organic layer sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and brine.
Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted NHS and carboxylic acid. The water-soluble EDC-urea byproduct is removed in the aqueous layers.[14]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Method 3: Uronium/Guanidinium Salt Coupling (HATU)
For challenging couplings, including those with sterically hindered substrates or electron-deficient acids, uronium/guanidinium salt reagents are often the superior choice.[17] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective reagents in this class.[18] It leads to rapid reaction rates and high yields, often where other methods fail.[4]
Mechanism of Action
HATU is technically a guanidinium salt.[19] In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly activated OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is particularly effective due to anchimeric assistance from the pyridine nitrogen, which accelerates the subsequent aminolysis.
Dissolution: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Pre-activation: Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise. Stir the mixture for 15-30 minutes at 0 °C.
Causality: This pre-activation step allows for the formation of the highly reactive OAt-ester intermediate before the amine is introduced.
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. HATU-mediated reactions are typically much faster than EDC couplings.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup and Purification: Follow the same workup and purification procedure as described for the EDC/NHS coupling. The byproducts from HATU are generally water-soluble and easily removed.
Comparative Summary and Reagent Selection
The choice of reagent depends on the reactivity of the amine, cost considerations, and the required reaction scale. For 2-(Difluoromethyl)-6-methylnicotinic acid, its electron-deficient nature suggests that more powerful activating agents may be necessary for optimal results.
Feature
SOCl₂ (Acyl Chloride)
EDC / NHS
HATU
Reactivity
Very High
Moderate to High
Very High
Conditions
Harsh (reflux, acidic gas)
Mild (0 °C to RT)
Mild (0 °C to RT)
Reaction Time
1-4 hours (activation)
2-18 hours
1-4 hours
Substrate Scope
Broad, very effective
Broad, common for peptides
Excellent for difficult substrates
Side Reactions
Potential for side reactions with sensitive functional groups
Low, racemization suppressed by NHS/HOBt
Very low, minimal racemization
Workup
Requires handling of corrosive reagent and byproducts
Simple aqueous workup
Simple aqueous workup
Cost
Low
Moderate
High
Recommendation
Excellent for robust substrates where high reactivity is needed.
Good starting point for general purpose coupling.
Recommended for this substrate , especially with unreactive amines or for maximizing yield.[4]
Safety Precautions
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Coupling Reagents (EDC, HATU): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.
Solvents (DMF, DCM): Handle in a fume hood. DMF is a potential teratogen, and DCM is a suspected carcinogen.
Bases (DIPEA, TEA): Corrosive and volatile. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Pattabiraman, V. R., & Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-75. Retrieved from [Link]
Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Sheng, J., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 50(16), 9232-9286. Retrieved from [Link]
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
Pattabiraman, V. R., & Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Retrieved from [Link]
Pace, V., & Mella, M. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
Sharma, A., & D'Souza, A. A. (2023). Contemporary Approaches for Amide Bond Formation. Advanced Synthesis & Catalysis. Retrieved from [Link]
Hopembiopharma. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
De, S., & Seoshishyran, M. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 152994. Retrieved from [Link]
Kua, G. K. B., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ResearchGate. Retrieved from [Link]
Chemguide. preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(3), 854-858. Retrieved from [Link]
Reiss, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (2019). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50072-50077. Retrieved from [Link]
ResearchGate. (2019). Proposed mechanism for activation by uronium salt. Retrieved from [Link]
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 1(1), 57-67. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. HBTU: The Uronium Reagent Revolutionizing Peptide Synthesis. Retrieved from [Link]
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 901-905. Retrieved from [Link]
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
Application Notes & Protocols: Strategic Introduction of Difluoromethyl Groups into Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Difluoromethyl Group in Nicotinic Acid Scaffolds The pyridine ring, the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Difluoromethyl Group in Nicotinic Acid Scaffolds
The pyridine ring, the core of nicotinic acid and its derivatives, is a privileged scaffold in medicinal chemistry, found in over 100 FDA-approved drugs.[1] The strategic introduction of fluorinated functional groups is a cornerstone of modern drug design, used to modulate critical properties such as metabolic stability, lipophilicity, and binding affinity.[2] Among these, the difluoromethyl (CF₂H) group holds a unique position. It acts as a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of forming hydrogen bonds, which can significantly enhance a molecule's membrane permeability and target engagement.[1][3]
The direct and regioselective installation of a CF₂H group onto the nicotinic acid framework, however, presents distinct synthetic challenges. The electron-deficient nature of the pyridine ring dictates the feasibility and outcome of many reactions. This guide provides a detailed overview of established and innovative procedures for the difluoromethylation of nicotinic acid derivatives, explaining the causality behind methodological choices and offering validated, step-by-step protocols for key transformations.
Strategic Overview: Selecting the Appropriate Difluoromethylation Pathway
The choice of method depends critically on the desired substitution pattern (on a ring carbon vs. the pyridine nitrogen) and the electronic properties of the starting material. The following flowchart outlines a general decision-making process for functionalizing a nicotinic acid derivative.
Caption: Decision workflow for selecting a difluoromethylation strategy.
Method 1: Radical C-H Difluoromethylation of Electron-Rich Heteroaromatics
This approach, often following a Minisci-type mechanism, is ideal for the direct functionalization of C-H bonds on the pyridine ring. It relies on the generation of a difluoromethyl radical (•CF₂H), which preferentially attacks the electron-deficient pyridine ring at the ortho (C2/C6) and para (C4) positions.[4][5]
Causality and Mechanism: The reaction is initiated by an oxidant or photocatalyst that generates the •CF₂H radical from a stable precursor. This radical, being nucleophilic in nature, readily adds to the protonated pyridine ring. Subsequent oxidation and deprotonation rearomatize the ring, yielding the difluoromethylated product.
Caption: Simplified mechanism for Minisci-type difluoromethylation.
Protocol 1: Direct C-H Difluoromethylation using Zn(SO₂CF₂H)₂
This protocol is adapted from pioneering work in radical difluoromethylation.[6]
tert-Butyl hydroperoxide (TBHP), 70% in H₂O (3.0-4.0 equiv)
Trifluoroacetic acid (TFA) (2.0 equiv)
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
To a clean, dry round-bottom flask, add the nicotinic acid derivative (0.5 mmol, 1.0 equiv) and Zn(SO₂CF₂H)₂ (1.0-1.5 mmol, 2.0-3.0 equiv).
Add the chosen solvent (5 mL) and stir to dissolve/suspend the solids.
Add trifluoroacetic acid (0.74 mL, 1.0 mmol, 2.0 equiv) to protonate the pyridine nitrogen, which activates the ring towards radical attack.
Add TBHP (0.2-0.3 mL, 3.0-4.0 equiv) dropwise to the stirring mixture at room temperature. Caution: TBHP is a strong oxidant.
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess oxidant.
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired difluoromethylated nicotinic acid derivative.
Parameter
Details
Reagents
Zn(SO₂CF₂H)₂, TBHP, TFA
Selectivity
Primarily C2 and C4 positions
Advantages
Direct C-H functionalization, no pre-activation needed
Limitations
Requires an activating group on the pyridine, potential for isomeric mixtures
Method 2: N-Difluoromethylation using Bromodifluoroacetate Precursors
For introducing the CF₂H group directly onto the pyridine nitrogen, a transition-metal-free approach using electrophilic difluoromethyl sources is highly effective.[1][7] This method proceeds via an initial N-alkylation followed by in-situ hydrolysis and decarboxylation.
Causality and Mechanism: The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate. This forms an N-alkylation intermediate. Subsequent hydrolysis of the ester, facilitated by a base or water, and spontaneous decarboxylation releases CO₂ and yields the N-difluoromethylated pyridinium product.[7]
Caption: Key steps in N-difluoromethylation using ethyl bromodifluoroacetate.
Method 3: Photocatalytic Direct C-H Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful and green strategy for generating radicals under exceptionally mild conditions.[6][10] This method allows for the difluoromethylation of a broad range of heterocycles, often with improved functional group tolerance compared to traditional radical methods.
Causality and Mechanism: A photocatalyst (e.g., Rose Bengal, Ir or Ru complexes) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a CF₂H precursor (like sodium difluoromethanesulfinate) to generate the •CF₂H radical.[11] The subsequent steps mirror the Minisci-type mechanism. Molecular oxygen is often used as a green, terminal oxidant.[10][11]
Add the nicotinic acid derivative (0.2 mmol, 1.0 equiv), NaSO₂CF₂H (0.4-0.8 mmol, 2.0-4.0 equiv), and Rose Bengal (0.004-0.01 mmol, 2-5 mol%) to a vial.
Add DMSO (1-2 mL) and seal the vial. The reaction is typically run open to the air, as O₂ serves as the oxidant.[11]
Place the vial near the visible light source and stir at room temperature for 12-36 hours.
Monitor the reaction by LC-MS. The reaction mixture will be intensely colored due to the photocatalyst.
Once complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Parameter
Details
Reagents
NaSO₂CF₂H, Photocatalyst (e.g., Rose Bengal), O₂ (from air)
Selectivity
C-H bonds (ortho/para)
Advantages
Extremely mild conditions, high functional group tolerance, uses light as a reagent[10]
Limitations
May require longer reaction times, catalyst screening may be necessary
Unparalleled mildness & functional group tolerance[10]
Primary Limitation
Regioselectivity can be an issue
Only targets nitrogen
Can be slower than thermal methods
References
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018–7044. [Link]
Yadav, V. K., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29829–29834. [Link]
Yadav, V. K., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
Yadav, V. K., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
Gooßen, L. J., et al. (2012). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. [Link]
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace. [Link]
Zhang, C. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]
McNally, A., et al. (2020). Importance of fluoroalkylated pyridines and methods in making C–CF2X... ResearchGate. [Link]
Zhang, C. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. [Link]
University of Münster. (2024). New method for introducing fluorinated components into molecules. Uni Münster News. [Link]
Douglas, J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]
Li, S., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC. [Link]
Precision Synthesis of Kinase Inhibitors: Fluorinated Nicotinic Acid Scaffolds
Application Note & Protocol Guide Abstract & Strategic Rationale In the landscape of kinase inhibitor design, the pyridine ring is a privileged scaffold, serving as a bioisostere for the phenyl ring while offering superi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Strategic Rationale
In the landscape of kinase inhibitor design, the pyridine ring is a privileged scaffold, serving as a bioisostere for the phenyl ring while offering superior solubility and hydrogen-bonding potential. However, the metabolic susceptibility of the pyridine ring—prone to oxidation by CYP450 enzymes—often limits its in vivo half-life.
This guide details the synthesis of kinase inhibitors utilizing fluorinated nicotinic acid intermediates . The strategic incorporation of fluorine (F) onto the nicotinic acid core serves three critical medicinal chemistry functions:
Metabolic Blocking: Fluorine at the C5 position blocks oxidative metabolism, significantly extending half-life.
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability in the hinge region of the kinase ATP pocket.
Conformational Control: The C-F bond can induce preferred conformations through dipole-dipole interactions, locking the inhibitor into a bioactive state.
Critical Intermediates & Chemical Logic
The selection of the starting material dictates the synthetic route. We focus on three commercially available fluorinated nicotinic acid derivatives that serve as versatile building blocks.
Solvent Front Binder: Amide coupling to solubilizing tails.
2-Chloro-5-fluoronicotinic acid
Pyridine-3-COOH, 2-Cl, 5-F
SNAr @ C2, Amide coupling @ C3
Scaffold Core: Dual functionalization to create substituted central rings.
2-Amino-5-fluoronicotinic acid
Pyridine-3-COOH, 2-NH2, 5-F
Cyclization
Bicyclic Hinge Binder: Precursor to fluorinated pyrido[2,3-d]pyrimidines.
Synthetic Workflows
We present three distinct workflows (A, B, C) for utilizing these intermediates.
Workflow A: The "Solvent Front" Approach (Amide Coupling)
This route utilizes 5-fluoronicotinic acid to attach solubilizing groups (e.g., piperazines, morpholines) that protrude into the solvent-exposed region of the kinase.
Workflow B: The "Hinge Binder" Approach (SNAr & Cyclization)
This route exploits the reactivity of 2-chloro-5-fluoronicotinic acid . The C2-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrogen and the para-fluorine atom.
Workflow C: Bicyclic Core Construction
Synthesis of fluorinated pyrido[2,3-d]pyrimidines , a scaffold found in potent inhibitors like PIM-1 and CDK2 antagonists.
Figure 1: Strategic synthetic pathways for fluorinated nicotinic acid intermediates in kinase inhibitor design.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling (Route A)
Objective: Coupling 5-fluoronicotinic acid with a secondary amine (e.g., N-methylpiperazine).
Challenge: Electron-deficient pyridines can be sluggish to couple; activating agents must be chosen carefully to prevent racemization (if chiral) or hydrolysis.
Field Insight: If the pyridine nitrogen interferes with the coupling, conversion to the HCl salt or using the acid chloride method (SOCl2 reflux) is a robust alternative.
Protocol 2: Regioselective SNAr Displacement (Route B)
Objective: Reaction of 2-chloro-5-fluoronicotinic acid (or its ester) with an aniline to form the hinge-binding motif.
Mechanism: The 2-position is activated. The 5-fluoro group remains intact due to the higher bond strength of C-F vs C-Cl and the specific activation vectors.
Setup: Dissolve the nicotinic ester (1.0 mmol) and aniline (1.2 mmol) in iPrOH (10 mL).
Catalysis: Add TsOH (0.1 mmol). Acid catalysis protonates the pyridine nitrogen, significantly increasing the electrophilicity at C2.
Reflux: Heat to reflux (80–100°C) for 6–12 hours.
Monitoring: Monitor TLC for the disappearance of the starting chloride.
Isolation: Cool to RT. The product often precipitates as the HCl/TsOH salt. Filter and wash with cold ether.
Free Base: If needed, suspend in DCM and wash with sat. NaHCO3 to obtain the free base.
Field Insight: Using the acid catalyst (TsOH) is superior to basic conditions for deactivated anilines. It activates the pyridine ring rather than relying solely on the nucleophilicity of the aniline.
Protocol 3: Cyclization to Fluorinated Pyrido[2,3-d]pyrimidines (Route C)
Objective: Creating a fused bicyclic system (PIM-1/CDK inhibitor scaffold) from 2-amino-5-fluoronicotinic acid.
Figure 2: Melt cyclization pathway for fused ring formation.
Procedure:
Melt Reaction: Mix 2-amino-5-fluoronicotinic acid (1.0 mmol) and Urea (5.0 mmol) intimately in a mortar.
Heating: Transfer to a round-bottom flask and heat to 180–200°C in a sand bath. The mixture will melt and bubble (release of NH3 and H2O).
Duration: Maintain temperature for 1–2 hours until solidification occurs.
Workup: Cool to RT. Add water (20 mL) and sonicate.
Filtration: Filter the solid precipitate.[2] This is usually the crude pyrido[2,3-d]pyrimidine-2,4-dione.
Purification: Recrystallization from DMF/Ethanol.
References & Grounding
Synthesis of Pyrido[2,3-d]pyrimidines: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[3][4] (2024).[3][4][5] 5
Amide Coupling Protocols: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands.1
Fluorine in Medicinal Chemistry: Fluorine in drug discovery: Role, design and case studies.6
SNAr Reactivity: Synthesis of 2-chloronicotinic acid derivatives.7[4][8]
Kinase Inhibitor Design: Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors.9
Technical Support Center: Purification of 2-(Difluoromethyl)-6-methylnicotinic Acid
Welcome to the technical support center for the synthesis and purification of 2-(Difluoromethyl)-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 2-(Difluoromethyl)-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this important fluorinated pyridine intermediate. As the demand for complex fluorinated building blocks in medicinal chemistry grows, ensuring the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common impurity issues and provide field-proven, step-by-step protocols for their resolution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude 2-(Difluoromethyl)-6-methylnicotinic acid?
Impurities can be introduced at various stages of the manufacturing process and are generally categorized as organic, inorganic, or residual solvents.[1] For this specific synthesis, you should anticipate:
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. Common examples are regioisomers, over-fluorinated analogues (e.g., 2-(trifluoromethyl)-6-methylnicotinic acid), and precursors like dicarboxylic acids.[2]
Starting Material-Related Impurities: Impurities present in the initial reagents that carry through the synthesis.
Inorganic Impurities: Residual catalysts (e.g., Palladium), salts from workup procedures, and trace metals from reactors.[]
Residual Solvents: Volatile organic compounds used as reaction or purification media.[1]
Q2: What is the best first step to assess the purity of my crude product?
An accurate initial purity assessment is critical. The gold standard for this is Ultra High-Performance Liquid Chromatography (HPLC or UHPLC).[1] A well-developed HPLC method will allow you to separate and quantify the main product from trace impurities, providing a clear picture of your impurity profile.[4] This initial analysis guides the selection of the most appropriate purification strategy.
Q3: What are the primary purification methods for 2-(Difluoromethyl)-6-methylnicotinic acid?
The two primary methods for purifying this class of compound are recrystallization and column chromatography.
Recrystallization: This is often the most efficient and scalable method for removing minor impurities from a crystalline solid. It relies on differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. Water and alcohol/water mixtures are often effective for nicotinic acid derivatives.[5][6]
Chromatography: For complex mixtures where recrystallization is ineffective, preparative HPLC or flash chromatography is used. These techniques offer high resolving power to separate compounds with very similar structures, such as regioisomers.[7][8]
Q4: How do I choose between recrystallization and chromatography?
The choice depends on the impurity profile and the desired purity level.
Choose Recrystallization When: Your crude product is >95% pure and the impurities have different solubility profiles. It is generally faster, cheaper, and more scalable than chromatography.
Choose Chromatography When: You need to remove impurities with very similar structures and polarities to your product (e.g., isomers).[9] It is also the method of choice when aiming for very high purity (>99.5%), which is often required for pharmaceutical applications.[7]
Section 2: Troubleshooting Guide: Common Impurity Issues & Solutions
This section addresses specific impurity challenges. Each solution is designed to be a self-validating system, where successful removal of the impurity confirms the efficacy of the protocol.
Problem 1: My HPLC analysis shows a significant peak corresponding to a dicarboxylic acid precursor (e.g., 6-(difluoromethyl)pyridine-2,3-dicarboxylic acid).
Plausible Cause: This impurity arises from the incomplete decarboxylation of a dicarboxylic acid intermediate. The rate of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl groups and the reaction conditions (temperature, pressure, pH).[10][11] The presence of the electron-withdrawing difluoromethyl group can influence the electronic properties of the pyridine ring and affect the reaction rate.
Identification Strategy: The dicarboxylic acid will have a significantly different molecular weight and polarity compared to the desired product. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. The impurity should also exhibit a much higher polarity, resulting in an earlier retention time on a reversed-phase HPLC column.
Dissolve the crude material in a suitable organic solvent like ethyl acetate.
Wash the organic solution with a mildly acidic aqueous solution (e.g., pH 3-4, adjusted with HCl).[10] The monocarboxylic product, being less acidic, will preferentially remain in the organic layer, while the more acidic dicarboxylic impurity will partition into the aqueous layer as its carboxylate salt.
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Re-analyze the product by HPLC to confirm the removal of the dicarboxylic acid peak.
Preventative Measures: Optimize the decarboxylation step in your synthesis. This can involve increasing the reaction temperature or time in a high-temperature liquid water system, which has been shown to be effective for non-catalytic decarboxylation.[10]
Problem 2: I've detected an impurity with a mass of +18 amu, likely the over-fluorinated analogue, 2-(Trifluoromethyl)-6-methylnicotinic acid.
Plausible Cause: This is a common byproduct when using potent fluorinating agents. The reaction conditions may be too harsh, or the stoichiometry of the fluorinating agent may be too high, leading to the formation of the -CF₃ group instead of the desired -CHF₂ group. The trifluoromethyl analogue is a known and important compound itself.[12]
Identification Strategy: Confirm the mass difference (+18 Da for F vs. H) using high-resolution LC-MS. The trifluoromethyl analogue is more lipophilic than the difluoromethyl compound and will typically have a longer retention time on a reversed-phase HPLC column.
Resolution Protocol: Preparative HPLC
Due to the structural similarity, baseline separation is challenging without chromatography.
Develop an analytical HPLC method that shows good separation between the desired product and the trifluoromethyl impurity. Mixed-mode columns that exploit both hydrophobic and cation-exchange properties can be particularly effective for separating pyridine derivatives with subtle differences.[9][13]
Scale up the analytical method to a preparative HPLC system.
Collect fractions corresponding to the pure 2-(Difluoromethyl)-6-methylnicotinic acid.
Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product.
Preventative Measures: Re-evaluate the fluorination step. Consider using a milder fluorinating agent, reducing the reaction temperature, or carefully controlling the stoichiometry of the reagents.
Problem 3: My final product has a persistent yellow or brown color, even after initial purification.
Plausible Cause: Colored impurities often arise from the oxidation of pyridine-containing compounds, particularly when using strong oxidizing agents like nitric acid during synthesis.[6][14] These chromophores can be persistent and difficult to remove. Nicotine itself is known to degrade upon exposure to light and air, forming colored oxidation products.[15]
Identification Strategy: Colored impurities are often present at very low levels and may not be easily detectable by standard HPLC-UV unless a broad wavelength scan is performed. The primary indicator is the visual appearance of the material.
Resolution Protocol: Activated Carbon Treatment during Recrystallization
Select an appropriate recrystallization solvent system (see Protocol B).
Dissolve the crude, colored product in the minimum amount of hot solvent.
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Caution: Add the carbon slowly to the hot solution to avoid bumping.
Stir the mixture at an elevated temperature for 10-15 minutes. The activated carbon will adsorb the colored impurities.
Perform a hot filtration through a pad of celite to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Collect the pure, colorless crystals by filtration.[6]
Preventative Measures: A method described for purifying crude yellow nicotinic acid involves melting the crude product and holding it in a molten state (e.g., 236-250°C) for several minutes to destroy the chromophore before recrystallization.[6] This may be applicable but should be tested on a small scale due to the risk of decomposition.
Section 3: Detailed Protocols
Protocol A: Baseline Purity Analysis by HPLC-UV
This protocol provides a general starting point for assessing the purity of your crude product.
Parameter
Recommended Condition
Rationale
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Standard for small molecule analysis, separates based on hydrophobicity.
Mobile Phase A
0.1% Formic Acid in Water
Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape.[16]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier for elution.
Gradient
5% to 95% B over 15 minutes
A broad gradient to ensure elution of all potential organic impurities.[1]
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection (UV)
255 nm
Pyridinecarboxylic acids typically have a strong absorbance near this wavelength.[13]
Injection Vol.
5 µL
Protocol B: Optimized Recrystallization from an Ethanol/Water System
Place 10.0 g of crude 2-(Difluoromethyl)-6-methylnicotinic acid into a 250 mL Erlenmeyer flask.
Add 50 mL of ethanol and heat the mixture to a gentle reflux with stirring until all solids dissolve.
Slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears.
Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and proceed with the activated carbon treatment as described in Problem 3 .
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold ethanol/water mixture.
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Section 4: Visual Workflows and Data
Impurity Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
Potential Impurity Origins in Synthesis
Caption: Relationship between synthetic steps and impurities.
References
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]
Journal of Pharmaceutical and Biomedical Analysis. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Waters Corporation. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available from: [Link]
PharmaInfo. Impurity Profiling: Theory and Practice. Available from: [Link]
Soliman, R. M., et al. (2022). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available from: [Link]
Pharmaffiliates. Nicotinic Acid-impurities. Available from: [Link]
Subramaniam, P., & Selvi, N. T. (2015). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. Chemical Science International Journal. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Available from: [Link]
Google Patents. Purification of nicotinamide. (US2496114A).
Organic Syntheses. Nicotinic Acid. Available from: [Link]
PubMed. Chromatographic separations of aromatic carboxylic acids. (2000). Available from: [Link]
Google Patents. Process for the purification of nicotinic acid amide I. (US4447615A).
Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Available from: [Link]
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Available from: [Link]
PubMed. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. (1967). Available from: [Link]
Google Patents. Process for the production of 6-methylnicotinic acid ester. (US4579953A).
S. Amit, et al. Methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]
Google Patents. Purification of nicotinic acid. (US3037987A).
ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008). Available from: [Link]
The Royal Society of Chemistry. Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. (2022). Available from: [Link]
MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Available from: [Link]
PubMed. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. (2007). Available from: [Link]
PubMed. Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. (2016). Available from: [Link]
PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available from: [Link]
Google Patents. Preparation of 6-methylnicotinic acid. (US2993904A).
ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Available from: [Link]
Technical Support Center: Chromatography of Fluorinated Pyridine Carboxylic Acids
Introduction: The "Fluorine-Acid-Base" Triad Purifying fluorinated pyridine carboxylic acids presents a unique "triad" of chromatographic challenges that standard protocols often fail to address. Unlike simple pyridines,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Fluorine-Acid-Base" Triad
Purifying fluorinated pyridine carboxylic acids presents a unique "triad" of chromatographic challenges that standard protocols often fail to address. Unlike simple pyridines, the strong electronegativity of fluorine atoms on the ring drastically alters the pKa of both the ring nitrogen and the carboxylic acid.
Suppressed Basicity: Fluorine substituents (electron-withdrawing) significantly lower the pKa of the pyridine nitrogen (often < 2.0), reducing its ability to protonate but increasing its "hardness" as a Lewis base.
Enhanced Acidity: The carboxylic acid becomes more acidic (pKa often < 3.5), leading to early elution and peak splitting if pH is not strictly controlled.
Shape Selectivity: Positional isomers (e.g., 2-fluoro vs. 3-fluoro) often co-elute on C18 columns due to identical hydrophobicity, requiring phases that discriminate based on dipole moments.
This guide moves beyond generic "try a gradient" advice to provide mechanism-based solutions for this specific chemical class.
Q: My fluorinated pyridine isomers co-elute on C18. How do I separate them?
A: Switch to a Pentafluorophenyl (PFP) or Mixed-Mode Anion Exchange phase.
Standard C18 columns rely on hydrophobic interaction. Fluorinated isomers often have identical logP values, making C18 blind to their differences. You need a stationary phase that exploits pi-pi interactions and dipole-dipole moments.[1]
The Solution: PFP (Pentafluorophenyl) Phases
PFP phases are "fluorophilic." They engage in specific fluorine-fluorine and pi-pi interactions with your analyte.[2][3] The rigid fluorine ring on the stationary phase acts as a "shape selector" for your fluorinated pyridine.
Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich regions of your analyte (or vice versa, depending on substitution).
Result: Isomers with different dipole vectors (e.g., ortho- vs. meta- fluorine) will resolve due to different interaction energies with the PFP surface.
Alternative: Mixed-Mode Anion Exchange (C18-AX)
If your problem is retention (compound elutes in the void volume), use a Mixed-Mode column (C18 + Anion Exchange).
Mechanism: The C18 chain provides hydrophobic retention, while a positively charged amine ligand retains the carboxylate group via ionic interaction.
Benefit: You can retain polar acids in high organic content (perfect for MS sensitivity).[4]
Comparison of Stationary Phases
Feature
C18 (Standard)
PFP (Pentafluorophenyl)
Mixed-Mode (C18-AX)
Primary Mechanism
Hydrophobicity
Pi-Pi, Dipole, Shape Selectivity
Hydrophobic + Ionic
Isomer Separation
Poor
Excellent
Moderate
Polar Retention
Poor (Void elution)
Moderate
Excellent
Tailing Risk
High (Silanol interaction)
Low (Rigid surface)
Very Low (Ionic capture)
Visualizing the Selection Logic
Figure 1: Decision matrix for selecting stationary phases based on the specific separation challenge of fluorinated pyridines.
Module 2: Peak Shape & Tailing (The "Shark Fin" Problem)
Q: Why do my peaks tail severely even with 0.1% TFA?
A: You are likely battling "Silanol Overload" or pH mismatch.
Even though fluorination lowers the basicity of the pyridine nitrogen, the molecule is still a zwitterion candidate .
The Mechanism: Residual silanols (Si-OH) on the silica surface are acidic. If your pyridine nitrogen is even weakly basic, it will H-bond to these silanols, causing the "tail."
The Acid Trap: The carboxylic acid moiety (
) can dimerize or exist in equilibrium between and . Split peaks occur if the pH is near the pKa (approx 3.0–4.0 for these acids).
Troubleshooting Protocol: The "Rule of 2"
To ensure sharp peaks, you must drive the equilibrium to a single state.
State A (Fully Protonated): pH < (pKa - 2).
Action: Use 0.1% - 0.5% Trifluoroacetic Acid (TFA) or Formic Acid .
Note: For fluorinated acids, the pKa is lower than benzoic acid. You may need pH ~2.0.[5]
State B (Fully Ionized): pH > (pKa + 2).
Action: Use 10mM Ammonium Bicarbonate (pH 10) .
Warning: Only use this with "High pH Stable" columns (e.g., Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.
Recommendation: Stick to Low pH (State A) for fluorinated pyridines to maximize interaction with PFP columns.
Q: My compound streaks from baseline to solvent front on normal phase silica. How do I purify 5 grams?
A: Standard silica is "active" and will bind your acidic pyridine irreversibly. You must deactivate the silica.
Protocol: Acidified Mobile Phase Flash
Do not run neutral Hexane/Ethyl Acetate. The acidic silanols on the flash cartridge will chew up your product.
Modifier: Add 1% Acetic Acid to both your weak solvent (Hexane/Heptane) and strong solvent (Ethyl Acetate/DCM).
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the acidified mobile phase before loading the sample. This saturates the active sites.
Loading:
Avoid: Dissolving in pure DCM (often leads to band broadening).
Use:Dry Loading . Adsorb your crude material onto Celite 545 or amine-functionalized silica.
Ratio: 1g crude : 2g Celite.
Evaporate to dryness (free-flowing powder).
Load into a solid load cartridge.
Why this works: The acetic acid competes for the silanol binding sites (
), effectively "blocking" them so your fluorinated pyridine can pass through without dragging.
Module 4: Detection & Mass Spec Compatibility
Q: I see the peak in UV, but my MS signal is non-existent. Why?
A: You are likely using TFA, which causes severe ion suppression in negative mode ESI.
Fluorinated carboxylic acids are typically detected in Negative Mode ESI (
).
The Problem: TFA is an ion-pairing agent. It forms strong pairs with positive ions but also sprays poorly and suppresses ionization in the source.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility & Formulation GuideSubject: 2-(Difluoromethyl)-6-methylnicotinic acid (CAS 1708178-67-9)
Ticket ID: SOL-2024-DFM
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility difficulties with 2-(Difluoromethyl)-6-methylnicotinic acid because it is a lipophilic weak acid . Unlike simple nicotinic acid, the addition of the difluoromethyl (
) and methyl groups significantly increases the molecule's lipophilicity () and alters its ionization profile.
In pure water (pH ~5.5–6.0), this compound exists predominantly in its unionized state , which is its least soluble form. To achieve high concentrations (>10 mM), you must drive the equilibrium toward the anionic (carboxylate) form using pH adjustment, or utilize organic co-solvents for stock preparation.
Module 1: Physicochemical Profiling
Before attempting formulation, understand the molecule's behavior in solution.
Property
Value (Estimated/Predicted)
Impact on Solubility
Acidic pKa (COOH)
~3.5 – 3.8
The group is electron-withdrawing, making the acid stronger than nicotinic acid ( 4.75).
Basic pKa (Pyridine N)
< 2.5
The group reduces the basicity of the nitrogen. Acidification is not a recommended solubilization strategy.
LogP (Lipophilicity)
~1.8 – 2.2
significantly more hydrophobic than nicotinic acid ().
Water Solubility (Neutral)
< 0.5 mg/mL
Very poor in unbuffered water.
Preferred State
Anionic (Salt)
High solubility achieved at pH > 6.0.
Module 2: Critical Troubleshooting Protocols
Method A: Aqueous Solubilization (The "Salting-In" Protocol)
Use this for biological assays where organic solvents (DMSO) must be minimized.
The Logic: Since the molecule is an acid, adding a base deprotonates the carboxylic acid (
). The ionic form is highly water-soluble.
Step-by-Step Protocol:
Calculate: Determine the molar amount of compound.
Suspend: Add the powder to 80% of your final volume of water. It will likely remain a cloudy suspension.
Titrate: Slowly add 1.0 M NaOH (or Meglumine for sensitive cell cultures) while stirring.
Target: Add 1.05 equivalents of base relative to the drug.
Observation: The solution should clarify as the pH passes 6.0.
Buffer: Once clear, add concentrated buffer (e.g., 10x PBS) to stabilize the pH.
Back-titrate (Caution): If you overshoot pH > 9, carefully lower it with dilute HCl, but do not drop below pH 6.0 or precipitation will occur immediately.
WARNING: Do not heat above 50°C at high pH (>10). The difluoromethyl group (
) can be sensitive to hydrolysis under extreme basic thermal conditions.
Method B: The Co-Solvent Stock (DMSO/Ethanol)
Use this for making high-concentration stocks (e.g., 100 mM) for storage.
The Logic: The lipophilic substituents (
, ) make the molecule highly soluble in polar aprotic solvents.
Step-by-Step Protocol:
Primary Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide).
Solubility Limit: Expect >50 mg/mL solubility.
Secondary Dilution: When dosing into aqueous media (e.g., cell media), ensure the final DMSO concentration is < 0.5% (v/v).
Precipitation Check: If the compound precipitates upon addition to media:
The media pH may be too low. Check if the media contains high buffering capacity.
Fix: Pre-dilute the DMSO stock 1:10 into PBS (pH 7.4) before adding to the final media. This "intermediate step" prevents the "crashing out" shock.
Module 3: Decision Logic & Mechanism
The following diagram illustrates the chemical states of the molecule and the decision pathway for solubilization.
Caption: Solubility Decision Tree. The pathway emphasizes pH adjustment (blue) to achieve the stable anionic state (green) for aqueous applications.
Frequently Asked Questions (FAQ)
Q1: Can I use acid (HCl) to dissolve it? Nicotinic acid dissolves in acid.A:No. While nicotinic acid has a pyridine nitrogen that can be protonated (
), your molecule has a difluoromethyl group at the 2-position (adjacent to the Nitrogen). This group is electron-withdrawing, which drastically lowers the basicity of the nitrogen. It will likely not protonate/dissolve effectively unless you use extremely concentrated acid (pH < 1), which is incompatible with biological assays.
Q2: I adjusted the pH to 7.4, but it precipitated after freezing. Why?A: Freezing can cause "pH shift" in common buffers (especially Phosphate/PBS, which can drop pH upon freezing). If the pH drops below ~5.0 locally during the freeze/thaw cycle, the compound reverts to its insoluble unionized form.
Fix: Re-verify pH after thawing. Vortex vigorously. Consider using HEPES or Tris buffers, which have better temperature stability than Phosphate.
Q3: Is the compound light sensitive?A: Pyridine derivatives can be susceptible to photo-oxidation over long periods. Store DMSO stocks in amber vials at -20°C. The solid powder is generally stable.
References & Further Reading
Avdeef, A. (2001).[1] Physicochemical profiling (solubility, permeability and charge state).[1] Current Topics in Medicinal Chemistry, 1(4), 277-351.
Context: Establishes the fundamental relationship between pH, pKa, and solubility for ionizable drugs.
Ojogun, V., et al. (2010).[2] Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs.[2] Journal of Fluorine Chemistry, 131(7), 784-790.[2]
Context: Validates the significant increase in lipophilicity (LogP) conferred by fluorinated chains on the nicotinic acid scaffold.
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
Context: Explains the electron-withdrawing nature of the
group and its impact on pKa and basicity.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Context: The authoritative guide on using counter-ions (like Sodium or Meglumine) to solubilize weak acids.
Comparative Metabolic Stability Guide: Difluoromethyl vs. Trifluoromethyl Nicotinic Acids
This guide provides an in-depth technical comparison of the metabolic stability, physicochemical properties, and experimental evaluation of difluoromethyl (CF₂H) versus trifluoromethyl (CF₃) nicotinic acids. It is design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the metabolic stability, physicochemical properties, and experimental evaluation of difluoromethyl (CF₂H) versus trifluoromethyl (CF₃) nicotinic acids. It is designed for medicinal chemists and pharmacologists optimizing pyridine-based scaffolds.
Executive Summary
In the optimization of nicotinic acid derivatives, the choice between a difluoromethyl (-CF₂H) and a trifluoromethyl (-CF₃) group is a critical decision point that balances metabolic stability with physicochemical efficacy.
The Trifluoromethyl (-CF₃) Group offers superior intrinsic chemical stability and high lipophilicity, effectively blocking metabolic "hotspots" on the pyridine ring. However, its high lipophilicity can inadvertently increase total intrinsic clearance (
) by enhancing affinity for CYP450 active sites.
The Difluoromethyl (-CF₂H) Group acts as a "lipophilic hydrogen bond donor," offering a unique bioisosteric alternative to hydroxyl (-OH) or thiol (-SH) groups.[1][2] While chemically less inert than -CF₃ due to the presence of an acidic C-H bond, it often demonstrates superior overall DMPK (Drug Metabolism and Pharmacokinetics) profiles by lowering lipophilicity (
) and reducing non-specific protein binding, without the rapid conjugation liabilities of non-fluorinated alkyls.
Recommendation: Select -CF₃ for maximum steric bulk and blockage of oxidative sites. Select -CF₂H to modulate solubility, introduce specific H-bond interactions, or lower lipophilicity while maintaining adequate metabolic stability.
Part 1: Physicochemical Basis of Bioisosterism
The metabolic fate of these molecules is dictated by their electronic and steric properties. The pyridine ring of nicotinic acid is electron-deficient; adding fluorinated groups further modulates this deficiency.
Feature
Difluoromethyl (-CF₂H)
Trifluoromethyl (-CF₃)
Impact on Drug Design
Electronic Effect
Strong EWG ()
Stronger EWG ()
Both deactivate the pyridine ring toward oxidative metabolism.
H-Bond Capability
Donor (Weak)
None (Acceptor only)
CF₂H can mimic -OH/-SH in binding pockets without glucuronidation liability.
Lipophilicity ()
Moderate Increase
High Increase
CF₃ increases non-specific binding and CYP affinity; CF₂H is more "solubility-friendly."
Acidity of C-H
Acidic ( of C-H is lowered)
N/A (No C-H bond)
The C-H in CF₂H is a "soft spot" for H-atom abstraction but stabilized by gem-difluorine.
Expert Insight: The "Lipophilic Hydrogen Bond Donor" character of CF₂H is its "killer app." Unlike CF₃, which is a hydrophobic brick, CF₂H can engage in specific binding interactions (e.g., with carbonyl backbone oxygens) while resisting the rapid
-glucuronidation that plagues standard hydroxyl groups.
Part 2: Metabolic Stability & Mechanisms[3]
The Stability Paradox
While the C-F bond (approx. 116 kcal/mol) is metabolically inert, the C-H bond in CF₂H (approx. 96-99 kcal/mol) is theoretically susceptible to Cytochrome P450 (CYP) oxidation. However, the strong electron-withdrawing effect of the two fluorine atoms deactivates this C-H bond toward Hydrogen Atom Transfer (HAT) , the rate-limiting step in P450 oxidation.
CF₃ Mechanism: The group is essentially a metabolic "blocker." It prevents oxidation at the ipso position. Metabolism is forced to occur at distal sites on the nicotinic acid scaffold (e.g., N-oxidation or ring hydroxylation at unsubstituted carbons).
CF₂H Mechanism: The C-H bond can be attacked by the high-valent Iron-Oxo species (Compound I) of CYP450s.
Pathway: HAT yields a radical (
) Hydroxylation () Spontaneous elimination of HF Formation of an acyl fluoride/carboxylic acid.
Reality: Despite this pathway, the activation energy is high. In practice, CF₂H often survives microsomal incubation, especially on electron-deficient rings like pyridine which resist the initial electrophilic attack of the P450.
Metabolic Fate Decision Tree
The following diagram illustrates the divergent metabolic pathways for Nicotinic Acid derivatives substituted with these groups.
Figure 1: Comparative metabolic pathways. Note that while CF₂H has a theoretical degradation pathway (Right Branch), the electron-deficient pyridine ring often suppresses this, making "Intact Survival" the dominant outcome.
Part 3: Experimental Protocol (Microsomal Stability)
To empirically verify the stability difference, a standard Liver Microsome Stability Assay is required. This protocol is self-validating through the use of positive controls (high clearance) and negative controls (low clearance).
Protocol: Comparative Intrinsic Clearance (
)
Objective: Determine the half-life (
) and intrinsic clearance of CF₂H vs. CF₃ nicotinic acid derivatives in Human Liver Microsomes (HLM).
Materials:
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.
Analyze supernatant via LC-MS/MS (MRM mode). Monitoring the parent ion transition.
Calculation:
Plot
vs. time. Slope = elimination rate constant.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsome Stability Assay.
References
Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination." Drug Metabolism and Disposition. Link
Duan, M., et al. (2024).[3][4] "Why •CF2H is nucleophilic but[3][5][6][7] •CF3 is electrophilic in reactions with heterocycles."[3][5][6][7] Nature Communications.[3] Link
Pankaj, B., et al. (2026).[8] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link
Impact of 2-difluoromethyl group on lipophilicity (LogP) vs 2-methyl analogs
The impact of the 2-difluoromethyl ( ) group on lipophilicity ( ) versus its 2-methyl ( ) analog is a nuanced subject in medicinal chemistry. While often termed a "lipophilic bioisostere," the group introduces a unique d...
Author: BenchChem Technical Support Team. Date: February 2026
The impact of the 2-difluoromethyl (
) group on lipophilicity () versus its 2-methyl () analog is a nuanced subject in medicinal chemistry. While often termed a "lipophilic bioisostere," the group introduces a unique duality: it increases bulk and lipophilicity via fluorine atoms while simultaneously acting as a weak hydrogen bond (HB) donor via the polarized bond.
This guide analyzes the physicochemical shifts, provides comparative data, and details the experimental protocols required to validate these properties in drug discovery.[1]
Physicochemical Basis: The Polarity Paradox
Replacing a methyl group (
) with a difluoromethyl group () is not a simple lipophilic exchange.[2] It introduces an electronic dipole and a hydrogen bond donor capability that lacks.[1]
1.1 The "Lipophilic Hydrogen Bond Donor"
Unlike the chemically inert methyl group, the
moiety possesses a highly polarized bond due to the strong electron-withdrawing effect of the two fluorine atoms.[1]
Acidity: The proton in
is acidic (interaction energy 2–3 kcal/mol), comparable to weak donors like thiophenols or anilines.
Lipophilicity: Despite this polarity, the fluorine atoms increase the molecular volume and hydrophobicity.
Net Effect: The
group is generally more lipophilic than but acts as a context-dependent bioisostere of , often exhibiting a ranging from -0.1 to +0.4 .
1.2 Structural Comparison
Feature
Methyl ()
Difluoromethyl ()
Trifluoromethyl ()
Electronic Effect
Weak Donor (+I)
Electron Withdrawing (-I)
Strong Electron Withdrawing (-I)
H-Bonding
None
HB Donor (Weak)
None (HB Acceptor only via F)
Metabolic Stability
Low (Oxidation prone)
High (Blocks metabolism)
Very High
Lipophilicity Trend
Baseline
Comparable / Slight Increase
Significant Increase
Comparative Analysis:
and
Shifts
The impact of
on lipophilicity is highly sensitive to its chemical environment (Aromatic vs. Aliphatic vs. Heteroatom-linked).
2.1 Aromatic Substitution ( vs. )
In aromatic systems, replacing
with typically results in a slight increase in lipophilicity. The hydrophobic nature of the fluorine atoms generally outweighs the polarity of the bond, unless the proton is engaged in strong specific solvation.
Table 1: Matched Molecular Pair
Data (Aromatic)
Scaffold ()
Substituent ()
Experimental
( vs. )
Note
Benzene
2.69
—
Baseline
2.95
+0.26
Modest increase
3.50
+0.81
Strong increase
Pyridine-3-yl
1.69
—
Thioether baseline
1.95
+0.26
Lipophilicity increases
2.13
+0.44
Highest lipophilicity
2.2 Heteroatom Linkers ( vs. )
The difluoromethoxy group (
) is a critical bioisostere for the methoxy group (). Here, the lipophilicity increase is more pronounced because the group eliminates the H-bond acceptor character of the oxygen (via inductive withdrawal) while adding fluorous bulk.
Table 2: Ether Bioisosteres
Scaffold
Substituent
vs.
Mechanism
Anisole deriv.
2.11
—
O is H-bond Acceptor
2.45
+0.34
O basicity reduced; F adds bulk
3.10
+0.99
Maximum lipophilicity
2.3 Aliphatic Context
In aliphatic chains, the dipole of the
group is less shielded than in aromatic systems. Consequently, aliphatic analogs can sometimes exhibit lower lipophilicity than their counterparts, or show negligible change, due to the exposed polar bond interacting with water.
Decision Framework: When to Use
Use the following logic flow to determine if the
group is the appropriate modification for your lead series.
Figure 1: Strategic decision tree for fluorinated methyl bioisosteres.
Experimental Protocols
Accurate measurement of
for fluorinated compounds is critical, as prediction algorithms often struggle with the specific solvation effects of the activated bond.
Protocol A: The
NMR "Shake-Flask" Method (Linclau Method)
Best for: Fluorinated compounds, unstable compounds, or mixtures where UV detection is difficult.
Principle: Direct quantification of the compound in both octanol and water phases using a fluorinated internal standard.
Materials:
Solvents: HPLC-grade 1-Octanol (water-saturated), HPLC-grade Water (octanol-saturated).
Internal Standard: 2,2,2-Trifluoroethanol (TFE) or
-trifluorotoluene (depending on expected range).
Equipment: NMR Spectrometer (capable of
), Centrifuge.
Step-by-Step Workflow:
Preparation:
Pre-saturate 1-octanol with water and water with 1-octanol (stir overnight).
Dissolve test compound (~2 mg) and reference standard (~2 mg) in 2 mL of pre-saturated octanol in a vial.
Partitioning:
Add 2 mL of pre-saturated water to the vial.
Vortex vigorously for 5 minutes.
Centrifuge at 2000 rpm for 10 minutes to ensure complete phase separation.
Sampling:
Carefully remove 0.6 mL of the top layer (octanol) and transfer to NMR Tube A (add deuterated lock solvent, e.g.,
or coaxial insert).
Carefully remove 0.6 mL of the bottom layer (water) and transfer to NMR Tube B (add
).
Measurement:
Acquire
NMR spectra for both tubes. Ensure relaxation delay () is sufficient () for quantitative integration.
Calculation:
Where
is the known partition coefficient of the reference standard.
Protocol B: High-Throughput HPLC Estimation
Best for: Rapid screening of stable compounds.
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4).
Calibration: Run a set of 5–10 standards with known
proton acted as a weak H-bond donor to the active site, a specific interaction unavailable to the or analogs.
References
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
Zafrani, Y. et al. (2019). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 62(11), 5628–5637. Link
Jeffries, B. et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 61(3), 1104–1109. Link
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Infrared (IR) spectroscopy absorption bands for 2-(Difluoromethyl)-6-methylnicotinic acid
An Interpretive Guide to the Infrared Spectrum of 2-(Difluoromethyl)-6-methylnicotinic Acid: A Comparative Analysis This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of...
Author: BenchChem Technical Support Team. Date: February 2026
An Interpretive Guide to the Infrared Spectrum of 2-(Difluoromethyl)-6-methylnicotinic Acid: A Comparative Analysis
This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FT-IR) spectrum of 2-(Difluoromethyl)-6-methylnicotinic acid, a pyridine derivative of interest in pharmaceutical and agrochemical research. As direct experimental spectra for novel compounds are often unavailable during early-stage research, this document serves as a predictive and comparative tool for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups and comparing them to well-characterized reference compounds, we can establish a reliable expected absorption profile. This approach is critical for confirming molecular synthesis, elucidating structure, and assessing purity.[1]
Part 1: Core Principles of FT-IR for Substituted Nicotinic Acids
FT-IR spectroscopy is a powerful technique that measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies.[1] For a complex molecule like 2-(Difluoromethyl)-6-methylnicotinic acid, the resulting spectrum is a unique fingerprint derived from the vibrations of its individual functional groups. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic mass, and electronic effects like conjugation and induction from substituents on the pyridine ring.
The key functional groups and their expected vibrational modes in the target molecule are:
Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic bands in an IR spectrum, notably the O-H and C=O stretching vibrations.[2][3]
Substituted Pyridine Ring: The aromatic ring has characteristic C=C and C=N stretching vibrations, as well as C-H stretching and out-of-plane bending modes that can be indicative of the substitution pattern.[1]
Methyl Group (-CH₃): This alkyl group will show characteristic C-H stretching and bending vibrations.
Difluoromethyl Group (-CHF₂): This electron-withdrawing group will exhibit unique C-H and C-F stretching vibrations.
Part 2: Predicted IR Absorption Profile of 2-(Difluoromethyl)-6-methylnicotinic Acid
The following analysis predicts the key absorption bands for the title compound, grounded in established spectral correlation data.
O-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected between 3300 cm⁻¹ and 2500 cm⁻¹ , centered around 3000 cm⁻¹.[4] This characteristic broadening is a result of strong intermolecular hydrogen bonding, which forms a stable dimeric structure between two carboxylic acid molecules.[5] This band will likely overlap with the C-H stretching absorptions.
Aromatic C-H Stretch: The C-H bonds on the pyridine ring are expected to produce medium to weak absorption bands in the 3100 cm⁻¹ - 3000 cm⁻¹ region.[6][7]
Alkyl C-H Stretch: The methyl group will exhibit symmetric and asymmetric C-H stretching bands just below 3000 cm⁻¹, typically in the 2980 cm⁻¹ - 2850 cm⁻¹ range.[8]
Difluoromethyl C-H Stretch: The C-H bond within the -CHF₂ group is expected to have its stretching vibration in the ~2900 cm⁻¹ - 3000 cm⁻¹ region.
Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is predicted in the 1710 cm⁻¹ - 1690 cm⁻¹ range. The C=O bond of a carboxylic acid typically absorbs between 1760-1690 cm⁻¹.[4] Because the carboxyl group is conjugated with the pyridine ring, the bond is slightly weakened, shifting the absorption to a lower wavenumber.[2][5] The presence of the electron-withdrawing difluoromethyl group may slightly counteract this effect, but the absorption is expected to remain in the lower end of the typical range for a conjugated acid.
C=C and C=N Stretches (Pyridine Ring): The aromatic ring vibrations will produce several bands of variable intensity in the 1610 cm⁻¹ - 1450 cm⁻¹ region. These are characteristic of pyridine and its derivatives.[9]
Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)
This region contains a complex series of bands that are unique to the molecule as a whole. While difficult to assign completely, key vibrations can be identified.
C-F Stretches (Difluoromethyl Group): The C-F bonds will produce very strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching modes are expected to appear in the 1350 cm⁻¹ - 1100 cm⁻¹ range.[10][11] These are often the most intense peaks in the fingerprint region for fluorinated compounds.
C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching vibration coupled with the O-H in-plane bending results in a medium-intensity band between 1320 cm⁻¹ and 1210 cm⁻¹ .[4] A broad O-H out-of-plane bending vibration may also be observed around 950-910 cm⁻¹ .[4]
C-H Bends: Aromatic C-H out-of-plane bending vibrations occur between 900 cm⁻¹ and 650 cm⁻¹ . The pattern of these bands can sometimes provide information about the substitution pattern on the pyridine ring.[1]
Part 3: Comparative Spectral Analysis
To substantiate our predictions, we compare the expected spectrum of 2-(Difluoromethyl)-6-methylnicotinic acid with that of its parent structure, nicotinic acid, and other relevant compounds.
All are conjugated acids, placing the band at a lower frequency. The electron-donating methyl group in 6-methylnicotinic acid may slightly lower the frequency further, while the electron-withdrawing -CHF₂ group in the target molecule may slightly increase it relative to the others.
This region is characteristic of aromatic C-H bonds and should be present in all three molecules.
Methyl Group
Alkyl C-H Stretch
2980-2850 cm⁻¹ (Medium)
N/A
2980-2850 cm⁻¹ (Medium)
This absorption will be present in the target molecule and 6-methylnicotinic acid but absent in nicotinic acid.
Difluoromethyl
C-F Stretches
1350-1100 cm⁻¹ (Very Strong)
N/A
N/A
These intense bands are the unique signature of the difluoromethyl group and will be the most prominent distinguishing feature of the target molecule.[10][11]
Part 4: Visualization of Molecular Structure and Analytical Workflow
To aid in conceptualization, the molecular structure and a typical experimental workflow are presented below.
Caption: Molecular structure and key IR vibrational modes.
Caption: Standard workflow for FT-IR analysis of a solid sample.
Part 5: Experimental Protocol for FT-IR Analysis
To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol, based on the KBr pellet technique, is recommended. This method is a self-validating system as the quality of the resulting spectrum (e.g., flat baseline, low signal-to-noise) is indicative of proper sample preparation.
Drying: Gently dry the sample and the KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption and can interfere with the spectrum. Store in a desiccator until use.
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Assemble the die and place it in the hydraulic press.
Pressing: Evacuate the die assembly under vacuum to remove trapped air. Gradually apply pressure (typically 7-10 tons) for 2-3 minutes.
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or moisture contamination.
Data Acquisition:
a. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
b. Collect a background spectrum with the empty sample chamber to account for atmospheric CO₂ and water vapor.
c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, using a resolution of 4 cm⁻¹. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing: The resulting spectrum should be baseline-corrected and the y-axis converted from transmittance to absorbance if quantitative analysis is desired.
Conclusion
The infrared spectrum of 2-(Difluoromethyl)-6-methylnicotinic acid is predicted to be rich in character, with several key features enabling its unambiguous identification. The most definitive absorption bands include:
A very broad O-H stretch from the carboxylic acid dimer, spanning from 3300-2500 cm⁻¹.[4]
A strong, sharp C=O stretching band around 1700 cm⁻¹, indicative of a conjugated carboxylic acid.[2][5]
A series of intense C-F stretching bands between 1350 cm⁻¹ and 1100 cm⁻¹, which serve as the unique signature for the difluoromethyl substituent.[10]
By comparing an experimentally obtained spectrum to this predictive guide and the provided reference data, researchers can confidently verify the structural integrity of 2-(Difluoromethyl)-6-methylnicotinic acid, a critical step in the pipeline of drug discovery and materials science.[1]
References
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